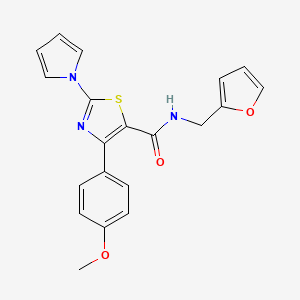

![molecular formula C24H25FN2O5 B12167741 methyl (8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate](/img/structure/B12167741.png)

methyl (8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl (8-{[4-(4-Fluorphenyl)piperazin-1-yl]methyl}-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetat ist eine komplexe organische Verbindung, die zur Klasse der Chromen-2-on-Derivate gehört. Diese Verbindung zeichnet sich durch das Vorhandensein eines Piperazinrings aus, der mit einer Fluorphenylgruppe substituiert ist, einen Chromen-2-on-Kern und eine Methylacetatgruppe. Aufgrund seiner potenziellen biologischen Aktivität ist es in der medizinischen Chemie von großem Interesse.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Methyl (8-{[4-(4-Fluorphenyl)piperazin-1-yl]methyl}-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetat umfasst typischerweise mehrere Schritte:

Bildung des Chromen-2-on-Kerns: Der Chromen-2-on-Kern kann durch die Pechmann-Kondensationsreaktion synthetisiert werden, die die Reaktion von Phenolen mit β-Ketoestern in Gegenwart eines starken Säurekatalysators beinhaltet.

Einführung des Piperazinrings: Der Piperazinring wird durch Reaktion des Chromen-2-on-Derivats mit 1-(4-Fluorphenyl)piperazin in Gegenwart einer geeigneten Base wie Kaliumcarbonat eingeführt.

Methylierung und Veresterung: Der letzte Schritt beinhaltet die Methylierung der Hydroxylgruppe und die Veresterung der Carboxylgruppe unter Verwendung von Methyliodid und einer Base wie Natriumhydrid in einem Lösungsmittel wie Dimethylformamid.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, die jedoch für die Großproduktion optimiert sind. Dazu gehören die Verwendung von kontinuierlichen Strömungsreaktoren, automatisierter Synthese und Reinigungstechniken, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Hydroxylgruppe im Chromen-2-on-Kern kann zur Bildung eines Ketons oxidiert werden.

Reduktion: Die Carbonylgruppe im Chromen-2-on-Kern kann zur Bildung einer Hydroxylgruppe reduziert werden.

Substitution: Die Fluorphenylgruppe kann elektrophile aromatische Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen.

Reduktion: Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Elektrophile wie Halogene oder Nitrogruppen in Gegenwart eines Lewis-Säure-Katalysators.

Hauptprodukte

Oxidation: Bildung eines Ketonderivats.

Reduktion: Bildung eines Hydroxyderivats.

Substitution: Bildung von substituierten Fluorphenylderivaten.

Wissenschaftliche Forschungsanwendungen

Methyl (8-{[4-(4-Fluorphenyl)piperazin-1-yl]methyl}-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Für seine potenziellen Wechselwirkungen mit biologischen Makromolekülen untersucht.

Medizin: Für seine potenziellen therapeutischen Wirkungen untersucht, darunter entzündungshemmende, krebshemmende und antimikrobielle Wirkungen.

Industrie: Bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von Methyl (8-{[4-(4-Fluorphenyl)piperazin-1-yl]methyl}-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetat beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Es ist bekannt, dass der Piperazinring und die Fluorphenylgruppe mit verschiedenen Rezeptoren und Enzymen interagieren und deren Aktivität möglicherweise hemmen. Der Chromen-2-on-Kern kann auch zu seiner biologischen Aktivität beitragen, indem er mit zellulären Signalwegen interagiert, die an Entzündungen und Zellproliferation beteiligt sind.

Wirkmechanismus

The mechanism of action of methyl (8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate involves its interaction with specific molecular targets. The piperazine ring and fluorophenyl group are known to interact with various receptors and enzymes, potentially inhibiting their activity. The chromen-2-one core may also contribute to its biological activity by interacting with cellular pathways involved in inflammation and cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetat: Fehlt die Piperazin- und Fluorphenylgruppe.

4-[[4-(4-Fluorphenyl)piperazin-1-yl]methyl]-8-phenyl-1,3,4,9-tetrazabicyclo[4.3.0]nona-2,6,8-trien-5-on: Enthält eine ähnliche Piperazin- und Fluorphenylgruppe, aber mit einer anderen Kernstruktur.

Einzigartigkeit

Die Einzigartigkeit von Methyl (8-{[4-(4-Fluorphenyl)piperazin-1-yl]methyl}-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetat liegt in seiner Kombination eines Chromen-2-on-Kerns mit einem Piperazinring, der mit einer Fluorphenylgruppe substituiert ist. Diese einzigartige Struktur trägt zu seinen vielfältigen biologischen Aktivitäten und potenziellen therapeutischen Anwendungen bei.

Eigenschaften

Molekularformel |

C24H25FN2O5 |

|---|---|

Molekulargewicht |

440.5 g/mol |

IUPAC-Name |

methyl 2-[8-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-7-hydroxy-4-methyl-2-oxochromen-3-yl]acetate |

InChI |

InChI=1S/C24H25FN2O5/c1-15-18-7-8-21(28)20(23(18)32-24(30)19(15)13-22(29)31-2)14-26-9-11-27(12-10-26)17-5-3-16(25)4-6-17/h3-8,28H,9-14H2,1-2H3 |

InChI-Schlüssel |

ZWLMDJQDWPACFB-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2CN3CCN(CC3)C4=CC=C(C=C4)F)O)CC(=O)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E,5Z)-2-[(3,4-dimethylphenyl)imino]-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one](/img/structure/B12167661.png)

![Methyl 4-({[1-(6-chloropyridazin-3-yl)piperidin-4-yl]carbonyl}amino)benzoate](/img/structure/B12167663.png)

![N-[(2Z)-3-benzyl-4-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B12167670.png)

![(4E)-4-[hydroxy(4-methoxy-2-methylphenyl)methylidene]-1-(2-methoxyethyl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12167678.png)

![(4E)-5-(3,4-dimethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methylpyridin-2-yl)pyrrolidine-2,3-dione](/img/structure/B12167680.png)

![(2Z)-2-[(4-methoxyphenyl)carbonylamino]-N-methyl-3-{5-[3-(trifluoromethyl)phen yl](2-furyl)}prop-2-enamide](/img/structure/B12167683.png)

![N-(2,4-dimethoxyphenyl)-3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)propanamide](/img/structure/B12167688.png)

![(2E)-6-benzyl-2-(4-methoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12167713.png)

![4-hydroxy-7-methoxy-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]quinoline-3-carboxamide](/img/structure/B12167719.png)

![3-[(E)-(4-methylphenyl)diazenyl]-1H-indole](/img/structure/B12167733.png)

![1,3-dibenzyl-4',4',6',8'-tetramethyl-4'H-spiro[imidazolidine-2,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one](/img/structure/B12167740.png)